molecular formula C15H13FO3 B581144 4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid CAS No. 1334500-08-1

4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid

Cat. No. B581144
CAS RN: 1334500-08-1
M. Wt: 260.264
InChI Key: WRPFETSVTXXKIL-UHFFFAOYSA-N
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Description

“4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid” is a chemical compound with the CAS Number: 1334500-08-1. Its molecular weight is 260.26 and its IUPAC name is (3’-fluoro-4’-methoxy [1,1’-biphenyl]-4-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of “4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid” is represented by the linear formula C15H13FO3 . The InChI code for this compound is 1S/C15H13FO3/c1-19-14-7-6-12(9-13(14)16)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) .

Scientific Research Applications

Chemical Properties and Basic Information

This compound, with the CAS Number 1334500-08-1, has a molecular weight of 260.26 . It’s also known by its IUPAC name, (3’-fluoro-4’-methoxy [1,1’-biphenyl]-4-yl)acetic acid .

Biological Potential of Indole Derivatives

While not directly related to our compound of interest, it’s worth noting that indole derivatives, which share a similar aromatic structure, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound could potentially exhibit similar activities, although further research would be needed to confirm this.

3. Potential Use in Alzheimer’s Disease Treatment The compound 3-Fluoro-4-methoxybenzoic acid, which shares a similar structure with our compound of interest, can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . This suggests that our compound could potentially be used in similar applications.

4. Use in Laboratory and Industrial Settings This compound is classified as a laboratory chemical . While the specific applications aren’t detailed, laboratory chemicals are typically used in research and development, quality control testing, or manufacturing processes. It’s also mentioned for use in food, drug, pesticide, or biocidal product use , suggesting potential applications in these industries.

Mechanism of Action

The mechanism of action of “4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid” is not specified in the available resources. Phenylacetic acid derivatives are known to have various biological activities, but the specific actions would depend on the exact structure and functional groups present .

Safety and Hazards

While specific safety data for “4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid” is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding ingestion and inhalation, wearing protective clothing, and ensuring adequate ventilation .

properties

IUPAC Name

2-[4-(3-fluoro-4-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-19-14-7-6-12(9-13(14)16)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPFETSVTXXKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716604
Record name (3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1334500-08-1
Record name [1,1′-Biphenyl]-4-acetic acid, 3′-fluoro-4′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334500-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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